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Compound of Interest

N-benzyl-1-
Compound Name: _
cyclopropylmethanamine

Cat. No.: B054306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
benzyl-1-cyclopropylmethanamine (CAS No: 116373-23-0), a secondary amine with
potential applications in medicinal chemistry and materials science. This document compiles
available experimental data and offers predicted spectroscopic values where experimental data
IS not publicly available. Detailed, generalized experimental protocols for the acquisition of such
data are also provided.

Molecular Structure and Properties:

IUPAC Name: N-benzyl-1-cyclopropylmethanamine

Molecular Formula: C11H1sN[1][2]

Molecular Weight: 161.24 g/mol [1][2]

Synonyms: Benzyl(cyclopropylmethyl)amine, N-(Cyclopropylmethyl)benzenemethanamine

Spectroscopic Data

A thorough search of publicly accessible spectroscopic databases yielded experimental
Infrared (IR) data. However, experimental Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for N-benzyl-1-cyclopropylmethanamine were not found. Therefore,
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predicted NMR and MS data are presented based on the known chemical structure and

established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for N-benzyl-1-cyclopropylmethanamine was found in publicly

available databases. The following tables outline the predicted *H and 13C NMR chemical shifts.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.35-7.20 Multiplet 5H Aromatic (CeH5s)
) Benzyl CH2 (N-CHa-
~3.80 Singlet 2H
Ph)
Cyclopropylmethyl
~2.50 Doublet 2H YeIoPTopy Y
CH2 (N-CHz2-CsHs)
~ 1.50 (variable) Broad Singlet 1H Amine (NH)
~1.00-0.80 Multiplet 1H Cyclopropyl CH
~0.50-0.40 Multiplet 2H Cyclopropyl CHz
~0.20-0.10 Multiplet 2H Cyclopropyl CHz

Table 2: Predicted 13C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

~ 140 Aromatic C (quaternary)

~128.5 Aromatic CH

~128.2 Aromatic CH

~127.0 Aromatic CH

~ 56 Benzyl CHz (N-CH2-Ph)

~54 Cyclopropylmethyl CHz (N-CH2-CsHb5)
~11 Cyclopropyl CH

~4 Cyclopropyl CH2

Infrared (IR) Spectroscopy

The following data is based on the experimental spectrum available from the NIST Chemistry

WebBook.[1]

Table 3: Key IR Absorption Bands

Wavenumber (cm~?)

Intensity Assignment

N-H Stretch (Secondary

~ 3300 - 3500 Medium, Sharp )
Amine)
~ 3085, 3065, 3030 Medium Aromatic C-H Stretch
~ 2995, 2870 Medium Aliphatic C-H Stretch
~ 1605, 1495, 1450 Medium-Strong Aromatic C=C Bending
~ 1120 Medium C-N Stretch
Aromatic C-H Bending (out-of-
~ 740, 700 Strong

plane)

Mass Spectrometry (MS)
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No experimental mass spectrometry data for N-benzyl-1-cyclopropylmethanamine was
found in publicly available databases. The following table outlines the predicted key
fragmentation patterns. The molecular ion peak [M]* is expected at m/z 161.

Table 4: Predicted Mass Spectrometry Fragmentation Data

miz Predicted Fragment lon Structure of Fragment
161 [M]* [C11H1sN]*

160 [M-H]* [C11H1aN]*

91 [C7H]* Benzyl Cation

70 [CsHs]* or [CaHeN]* Various Fragments

55 [CaH7]+ Cyclopropylmethyl Cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a
secondary amine like N-benzyl-1-cyclopropylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

» 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of
1-2 seconds, and an acquisition time of 2-4 seconds.

¢ 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Typical parameters include a
30-degree pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the
residual solvent peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. Acquire a
background spectrum of the clean salt plates before running the sample.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer,
typically via direct infusion or coupled with a chromatographic system like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method for GC-MS that provides detailed fragmentation patterns.[4] Electrospray lonization
(ESI) is often used for LC-MS, which typically produces the protonated molecular ion
[M+H]*.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound.
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General Spectroscopic Analysis Workflow

Sample Preparation

Synthesized/Acquired
N-benzyl-1-cyclopropylmethanamine

Y

Purification
(e.g., Chromatography, Distillation)

Mass Spectrometry

Spectroscopic¢ Analysis

\4
IR Spectroscopy

Data Interpretation
Y \

Y
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shift, Integration, Multiplicity) (Functional Group Identification) (Molecular Weight, Fragmentation)

Structural Elucidation
and Confirmation

NMR Spectroscopy
(*H, 13C)

4

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b054306?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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